2-Aminoquinoline-6-carboxylic acid

Overview

Description

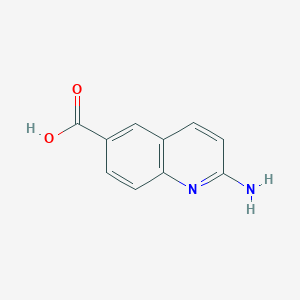

2-Aminoquinoline-6-carboxylic acid (CAS 736919-39-4) is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at position 2 and a carboxylic acid group at position 5. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.19 g/mol and a purity of ≥95% . The compound’s structure enables diverse chemical interactions, including hydrogen bonding and π-π stacking, which are critical for pharmaceutical and material science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a β-ketoester in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents, such as ionic liquids or solid acids like montmorillonite K-10, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 2-position .

Scientific Research Applications

Medicinal Chemistry

The medicinal potential of 2-aminoquinoline-6-carboxylic acid has been extensively studied, particularly for its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

Antiviral Properties

The compound has been evaluated for its activity against viruses such as HIV-1, demonstrating promising results in inhibiting viral replication in vitro. Its derivatives have been modified to enhance antiviral potency.

Anticancer Effects

Quinoline derivatives, including this compound, have shown potential in inducing apoptosis in cancer cells. Certain derivatives have demonstrated cytotoxic effects comparable to standard chemotherapeutic agents.

Biochemical Research

This compound serves as a valuable tool in biochemical research due to its ability to interact with enzymes and receptors.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes, contributing to its potential as a therapeutic agent. Notably, it interacts with cyclooxygenases (COXs), influencing pathways related to inflammation and cancer progression.

Cell Signaling Modulation

This compound can modulate cell signaling pathways, potentially altering gene expression and cellular metabolism. Its influence on metabolic pathways makes it a candidate for further exploration in metabolic diseases.

Industrial Applications

In industrial settings, this compound has been explored as a corrosion inhibitor for metals, particularly in acidic environments.

Corrosion Inhibition

Studies have demonstrated that this compound effectively inhibits corrosion of mild steel in hydrochloric acid solutions. The mechanism involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates.

Table 2: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antiviral, anticancer agents | Significant activity against various pathogens |

| Biochemical Research | Enzyme inhibitors, cell signaling modulators | Influences metabolic pathways and gene expression |

| Industrial Applications | Corrosion inhibitors | Effective in reducing corrosion rates |

Case Study 1: Anticancer Activity

A study examined the cytotoxic effects of a series of derivatives of this compound on different cancer cell lines. Results indicated that certain modifications enhanced their potency, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Corrosion Inhibition

Research focusing on the corrosion inhibition efficiency of this compound revealed an impressive efficiency rate of up to 91.8% at optimal concentrations in hydrochloric acid solutions. This study highlighted the compound's potential as a sustainable alternative to traditional corrosion inhibitors.

Case Study 3: Antiviral Activity

Investigations into the antiviral properties of modified derivatives showed enhanced efficacy against HIV-1 compared to unmodified compounds. Structural modifications significantly influenced antiviral potency, suggesting pathways for drug development.

Mechanism of Action

The mechanism of action of 2-aminoquinoline-6-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface through its amino and carboxylic acid groups, forming a protective layer that prevents further corrosion . In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-aminoquinoline-6-carboxylic acid and its analogs:

Structural and Functional Insights

- Positional Isomerism: The amino and carboxylic acid group positions significantly influence electronic properties. For example, this compound and 5-amino-6-quinolinecarboxylic acid differ in hydrogen-bonding capabilities due to the proximity of functional groups .

- Substituent Effects: Amino vs. Halogenated Derivatives: Compounds like 6-chloro-2-methyl-3-quinolinecarboxylic acid (CAS 92513-40-1) exhibit altered reactivity and safety profiles due to the electron-withdrawing chlorine atom .

Research Findings

- Pharmaceutical Potential: this compound derivatives form stable ligands for radiopharmaceuticals, leveraging π-π stacking and hydrogen bonds for target binding .

- Biological Activity: 5-Amino-6-quinolinecarboxylic acid shows promise in antimicrobial studies, attributed to its ability to interact with bacterial enzymes .

- Synthetic Utility: 2-Methylquinoline-6-carboxylic acid is a precursor in metal-organic frameworks (MOFs) due to its rigid structure .

Biological Activity

2-Aminoquinoline-6-carboxylic acid (AQC) is an organic compound belonging to the quinoline family, characterized by its unique structure that includes an amino group at the 2-position and a carboxylic acid group at the 6-position. This structural configuration imparts significant biological activity, making AQC a subject of interest in various fields, including medicinal chemistry, materials science, and corrosion inhibition.

Overview of Biological Activities

Research indicates that AQC exhibits a range of biological activities, including:

- Antimicrobial Properties : AQC has been shown to possess antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents.

- Corrosion Inhibition : The compound acts effectively as a corrosion inhibitor for mild steel in acidic environments, forming a protective layer on metal surfaces .

- Cellular Effects : AQC influences cellular processes such as enzyme activity and metabolic pathways, potentially modulating cell signaling and gene expression.

The biological activity of AQC can be attributed to several mechanisms:

- Enzyme Interaction : AQC can bind to specific enzymes, influencing their activity either by inhibition or activation. This interaction is crucial for its role in metabolic pathways and cellular function.

- Corrosion Mechanism : In the context of corrosion inhibition, AQC adsorbs onto metal surfaces, disrupting electrochemical processes that lead to corrosion. This adsorption is influenced by environmental factors such as acid concentration .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of AQC against various bacterial strains. The results indicated that AQC demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Corrosion Inhibition Studies

A comprehensive study investigated the effectiveness of AQC as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions. The findings revealed that AQC significantly reduced the corrosion rate, with an inhibition efficiency reaching up to 90% at optimal concentrations. The study employed electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to analyze the protective properties of AQC .

Comparative Analysis with Similar Compounds

To understand the uniqueness of AQC, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Aminoquinoline-2-carboxylic acid | Similar quinoline structure | Different position of amino and carboxyl groups |

| 4-Hydroxyquinoline-6-carboxylic acid | Hydroxyl group addition | Exhibits different reactivity due to hydroxyl presence |

| 8-Aminoquinoline-7-carboxylic acid | Substituted at a different position | Potentially different biological activity profile |

The presence of both amino and carboxylic acid groups in AQC contributes to its distinct chemical properties and reactivity compared to these similar compounds.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of AQC indicates good bioavailability due to its ability to penetrate cellular membranes effectively. However, dosage-dependent effects have been observed; lower doses enhance metabolic activity while higher doses may induce oxidative stress and cellular damage. Toxicological assessments are necessary to evaluate its safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Aminoquinoline-6-carboxylic acid?

- Answer: Synthesis typically involves classical quinoline-forming reactions such as the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) or Skraup synthesis (cyclization of aniline derivatives with glycerol under acidic conditions). Transition metal-catalyzed cross-coupling reactions can introduce specific substituents, such as the amino and carboxylic acid groups at positions 2 and 6, respectively. Purification methods like recrystallization (using solvents with polarity matching the compound’s solubility) or column chromatography (silica gel, eluent gradient optimization) are critical for isolating high-purity products .

Q. How is this compound characterized structurally?

- Answer: Structural confirmation employs:

- NMR spectroscopy : and NMR to resolve aromatic protons (δ 7–9 ppm) and carboxyl/amine functional groups.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., CHNO: expected [M+H] = 189.0668).

- HPLC : For assessing purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Q. What are the key physicochemical properties relevant to experimental design?

- Answer: Critical properties include:

- Melting point : ~210–215°C (determines thermal stability during reactions).

- Solubility : Poor in water, moderate in DMSO/DMF (guides solvent selection for reactions or bioassays).

- pKa : Carboxylic acid (≈2.5) and amine (≈5.5) groups influence pH-dependent solubility and reactivity .

Advanced Research Questions

Q. How do substituent effects influence regioselective functionalization of the quinoline core?

- Answer: The electron-withdrawing carboxylic acid group at position 6 directs electrophilic substitution to the 3- and 8-positions, while the amino group at position 2 enhances nucleophilic reactivity. Computational studies (DFT calculations) can predict reactivity patterns by analyzing frontier molecular orbitals and charge distribution. Experimental validation via Hammett plots or kinetic isotope effects is recommended to resolve contradictory regiochemistry reports .

Q. What strategies address contradictory spectral data in structural elucidation?

- Answer: Discrepancies in NMR or IR spectra (e.g., unexpected coupling patterns) may arise from tautomerism or aggregation. Solutions include:

- Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm spatial proximity of substituents.

- X-ray crystallography : Definitive structural assignment via single-crystal analysis .

Q. How can computational modeling optimize reaction conditions for derivatives?

- Answer: Density Functional Theory (DFT) predicts transition states and activation energies for amide coupling or cyclization steps. For example, modeling the steric effects of methyl substituents (as in 2-methylquinoline analogs) can explain reduced yields in nucleophilic substitution reactions. Molecular docking studies further guide the design of biologically active derivatives by simulating interactions with target proteins (e.g., antimicrobial enzymes) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer: Industrial-scale synthesis faces issues like racemization during high-temperature steps or acidic/basic workups. Mitigation strategies:

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition metal-catalyzed amination.

- Continuous flow reactors : Enhanced heat/mass transfer reduces side reactions.

- In-line analytics (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data with orthogonal techniques (e.g., compare NMR with X-ray results) and consult crystallographic databases (CCDC) for analogous structures .

- Advanced Purification : Use preparative HPLC with chiral columns for enantiomer separation when synthesizing optically active derivatives .

Properties

IUPAC Name |

2-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFNYRASTCKUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621577 | |

| Record name | 2-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736919-39-4 | |

| Record name | 2-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.